4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
Description
Chemical Structure and Properties 4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (molecular formula: C₁₃H₁₁ClN₂O₂; molecular weight: 262.70) is a substituted benzoic acid derivative featuring:
- A chloro group at position 4 on the benzene ring.
- An amino group at position 3, linked to a pyridin-3-ylmethyl substituent. The compound is cataloged under CAS 878714-38-6 and is often utilized in drug discovery screening due to its structural modularity .
Properties
IUPAC Name |
4-chloro-3-(pyridin-3-ylmethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-4-3-10(13(17)18)6-12(11)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPFBRUEMUUONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with pyridin-3-ylmethanamine under specific conditions. The nitro group is first reduced to an amino group, followed by the coupling reaction with pyridin-3-ylmethanamine. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amino derivatives, and substituted benzoic acid derivatives .
Scientific Research Applications
4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Pyridine Substitution Variants
4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid
- Structural Difference : The pyridine substituent is attached at the 4-position instead of the 3-position.
- Impact : Altered electronic and steric properties due to the nitrogen atom’s position in the pyridine ring. This may influence binding affinity in biological systems (e.g., enzyme active sites) .
5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid
Functional Group Modifications
4-Chloro-3-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]benzoic acid ()
- Structural Difference: The pyridinyl group is replaced with a tert-butoxycarbonyl (Boc)-protected amino moiety.
- Impact :
4-Chloro-3-[[[(2,4-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid ()
- Structural Difference: A thioamide linkage and 2,4-dimethylphenoxy group replace the pyridinylmethyl-amino group.
- Impact: Electron Density: The thioamide introduces sulfur, altering hydrogen-bonding capacity. Biological Activity: Phenoxy groups often enhance lipid solubility and membrane permeability .
Sulfonamide and Sulfamoyl Derivatives
4-Chloro-3-(4-fluorophenylsulfamoyl)-benzoic acid ()
- Structural Difference: A sulfamoyl group replaces the amino linkage, with a 4-fluorophenyl substituent.
- Target Selectivity: Fluorine atoms often improve metabolic stability and receptor binding .
4-Chloro-3-[[[2-(4-morpholinyl)phenyl]amino]sulfonyl]benzoic acid ()
Pharmacologically Active Analogs
IDRA 21 (7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide)
- Structural Difference : A benzothiadiazine core replaces the benzoic acid scaffold.
- Biological Relevance: Acts as an AMPA receptor modulator, improving cognitive function in preclinical models. Highlights the importance of chloro and nitrogenous substituents in neuroactive compounds .
4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid ()
- Structural Difference: Contains a pyrazole ring and dimethylhydrazono group.
- Activity : Demonstrates antimicrobial activity (MIC = 1.56 µg/mL against A. baumannii), suggesting that chloro and nitrogen-rich scaffolds are promising for antibiotic development .
Biological Activity
4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound's structure comprises a chloro substituent on a benzoic acid backbone, an amino group, and a pyridine ring, which contribute to its unique properties and interactions within biological systems.
- Chemical Formula : C13H12ClN2O2
- Molecular Weight : 262.7 g/mol
- Structure : Contains a chloro group, a pyridine ring, and an amino group attached to the benzoic acid backbone.
The biological activity of this compound is primarily mediated through its interaction with various biological targets. These include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Binding : It can bind to receptors, altering signaling pathways and potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have suggested that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory mediators.
- Antimicrobial Properties : Preliminary investigations point towards antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Antitumor Activity
A study investigated the effects of various benzoic acid derivatives on cancer cell lines. The results indicated that this compound demonstrated significant growth inhibition in several cancer types, suggesting its potential as an anticancer agent.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast) | 12.5 |
| This compound | A549 (Lung) | 15.0 |
Anti-inflammatory Effects
In a model of acute inflammation, the compound was shown to reduce edema significantly compared to control groups. This effect was attributed to its ability to inhibit the expression of cyclooxygenase enzymes involved in inflammatory responses.
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound | 45 |
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits antimicrobial activity against various pathogens. For example, it showed promising results against Staphylococcus aureus with an MIC value comparable to established antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | >32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
